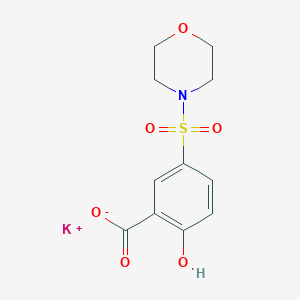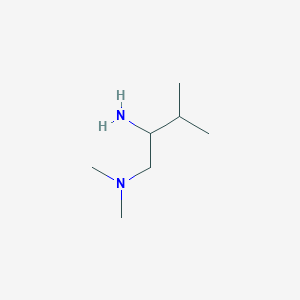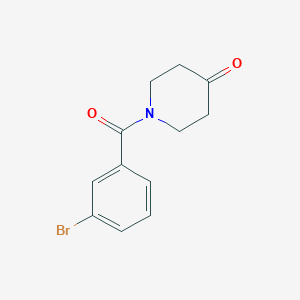
potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate: is a chemical compound with a unique structure and significant biological activity. It has been studied for its effects on cell function and signal transduction, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate involves specific synthetic routes and reaction conditions. One method includes using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods: : Industrial production methods for this compound are not explicitly detailed in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: : potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts.
Major Products: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often derivatives of the original compound with enhanced or modified biological activity.
Aplicaciones Científicas De Investigación
potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s effects on cell function and signal transduction make it valuable for studying cellular processes and developing new therapeutic agents.
this compound has potential applications in drug development, particularly for targeting specific molecular pathways involved in diseases.Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating cell function and signal transduction, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence these processes makes it a promising candidate for further research.
Propiedades
IUPAC Name |
potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S.K/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12;/h1-2,7,13H,3-6H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQVGIUIDZOCJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromo-4-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7808650.png)


![1-[(3-methoxyphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7808678.png)
![1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7808683.png)







![4-[(2,3-Dimethylphenoxy)methyl]piperidine](/img/structure/B7808741.png)
